N4-Acetyl-2'-fluoro-2'-deoxycytidine
Description
Overview of Nucleoside Analogues in Chemical Biology and Medicinal Chemistry
Nucleoside analogues are synthetic molecules that are structurally similar to natural nucleosides, the fundamental building blocks of DNA and RNA. wikipedia.orgnih.gov A natural nucleoside consists of a nucleobase (adenine, guanine (B1146940), cytosine, thymine, or uracil) linked to a sugar molecule (deoxyribose in DNA or ribose in RNA). nih.gov Nucleoside analogues are designed with intentional modifications to either the nucleobase or the sugar moiety. wikipedia.orgoup.com These alterations are the key to their diverse applications, ranging from therapeutic agents to molecular probes for studying biological processes. nih.govnumberanalytics.com
In medicinal chemistry, nucleoside analogues are a cornerstone of antiviral and anticancer therapies. numberanalytics.comnih.gov Their mechanism of action often involves mimicking natural nucleosides to a degree that they are recognized and processed by cellular or viral enzymes. wikipedia.orgnih.gov Once incorporated into a growing DNA or RNA strand, their modified structure can terminate the chain elongation process, thereby inhibiting the replication of viruses or cancer cells. wikipedia.org Well-known examples include zidovudine (B1683550) (AZT) for HIV treatment and gemcitabine (B846) for various cancers. numberanalytics.commdpi.com
In the realm of chemical biology, nucleoside analogues serve as powerful tools to investigate the structure and function of nucleic acids. numberanalytics.com They can be used to label DNA or RNA for detection and quantification, or to probe the intricate interactions between nucleic acids and proteins. numberanalytics.comresearchgate.net The introduction of specific modifications allows researchers to dissect the roles of individual atoms or functional groups within the nucleic acid structure, providing valuable insights into fundamental biological processes. nih.gov
Structural Characteristics and Chemical Modifications of N4-Acetyl-2'-fluoro-2'-deoxycytidine
This compound is a pyrimidine (B1678525) nucleoside analogue with two key modifications that distinguish it from the natural nucleoside, 2'-deoxycytidine (B1670253). These are the acetylation of the exocyclic amine at the N4 position of the cytosine base and the substitution of the hydroxyl group at the 2' position of the deoxyribose sugar with a fluorine atom.
The N4-acetyl group serves multiple functions. In the context of oligonucleotide synthesis, it acts as a protecting group for the exocyclic amine of cytosine. This prevents unwanted side reactions during the chemical synthesis of DNA or RNA strands. Furthermore, N4-acylation can influence the base-pairing properties of cytidine (B196190). Studies on N4-acylated 2'-deoxycytidine nucleotides have shown that while they can still form the standard Watson-Crick base pair with guanine, they can also exhibit altered base-pairing behavior with adenine (B156593), depending on the enzymatic context. nih.gov
Below is a table summarizing the key physicochemical properties of this compound.
| Property | Value |
| Chemical Formula | C₁₁H₁₄FN₃O₅ broadpharm.combiosynth.comscbt.com |
| Molecular Weight | 287.24 g/mol biosynth.comscbt.comchembk.com |
| CAS Number | 159414-97-8 broadpharm.combiosynth.comscbt.comchembk.com |
| Appearance | Aromatic compound broadpharm.combiosynth.com |
| Storage Condition | -20°C broadpharm.com |
Historical Context and Evolution of Fluorinated Cytidine Derivatives in Nucleic Acid Research
The exploration of fluorinated nucleosides as therapeutic agents has a rich history. The unique properties of the fluorine atom, such as its small size and high electronegativity, have long been recognized as beneficial for drug design. iu.edu The introduction of fluorine into nucleoside analogues can significantly modulate their biological activity, metabolic stability, and pharmacokinetic properties. oup.com
A pivotal moment in this field was the first synthesis of a 2'-fluoro nucleoside, 2'-deoxy-2'-fluorouridine, by Fox and colleagues. oup.comnih.gov This breakthrough paved the way for the development of a wide array of 2'-fluorinated nucleosides. Subsequent research demonstrated that these compounds were stable against enzymatic degradation by nucleases, a critical attribute for therapeutic applications. oup.com
Among the various 2'-fluorinated nucleosides synthesized, 2'-deoxy-2'-fluorocytidine (2'-FdC) emerged as a particularly promising compound with a spectrum of antiviral and antitumor activities. oup.com This highlighted the potential of modifying the cytidine scaffold with fluorine at the 2' position. The development of this compound can be seen as a logical progression in this line of research, combining the advantageous properties of the 2'-fluoro modification with the utility of the N4-acetyl group for applications in chemical synthesis and potentially for modulating biological activity. The ongoing investigation into fluorinated nucleic acids continues to yield novel molecules with applications in drug discovery and basic biochemical studies. iu.edu The use of fluorine-18, a positron-emitting isotope, has also enabled the use of fluorinated oligonucleotides in PET imaging for diagnostic purposes. mdpi.com
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
N-[1-[(2R,3R,4R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-oxopyrimidin-4-yl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14FN3O5/c1-5(17)13-7-2-3-15(11(19)14-7)10-8(12)9(18)6(4-16)20-10/h2-3,6,8-10,16,18H,4H2,1H3,(H,13,14,17,19)/t6-,8-,9-,10-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLXVKEFNBVLDLD-PEBGCTIMSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=NC(=O)N(C=C1)C2C(C(C(O2)CO)O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)NC1=NC(=O)N(C=C1)[C@H]2[C@@H]([C@@H]([C@H](O2)CO)O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14FN3O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00622382 | |
| Record name | N-Acetyl-2'-deoxy-2'-fluorocytidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00622382 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
287.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
159414-97-8 | |
| Record name | N-Acetyl-2'-deoxy-2'-fluorocytidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00622382 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Chemical Derivatization of N4 Acetyl 2 Fluoro 2 Deoxycytidine
Stereoselective Synthesis of 2'-Fluoro-2'-deoxyribonucleoside Scaffolds
The introduction of a fluorine atom at the 2'-position of a nucleoside can significantly influence its conformational properties and biological stability. The stereoselective synthesis of the 2'-fluoro-2'-deoxyribonucleoside scaffold is a critical first step. A common strategy involves the fluorination of a suitably protected sugar intermediate.
One established method starts from protected ribonolactones or furanose derivatives. For instance, 1,3,5-tri-O-benzoyl-α-D-ribofuranose can be treated with a fluorinating agent like diethylaminosulfur trifluoride (DAST). nih.gov This reaction can yield the desired 2'-deoxy-2'-fluoro-β-D-arabinofuranosyl intermediate, which possesses the correct stereochemistry for subsequent coupling with a nucleobase. nih.gov The stereoselectivity of the glycosylation step, where the fluorinated sugar is coupled to a cytosine derivative, is crucial for obtaining the desired β-anomer, which is the biologically active form.
Another approach involves the use of a pre-formed glycosyl donor with the fluorine atom already in place. For example, a fluorinated sugar can be synthesized and then coupled with a silylated cytosine derivative in the presence of a Lewis acid catalyst to form the nucleoside. The choice of protecting groups on the sugar and the base is vital to direct the reaction towards the desired stereoisomer and to prevent unwanted side reactions.
The synthesis of 2'-deoxy-2'-fluoro-β-D-arabinonucleosides (2'F-ANA) has been achieved through modifications of literature procedures. nih.gov For example, the synthesis of the thymidine (B127349) analogue (araF-T) starts from 1,3,5-tri-O-benzoyl-d-ribose, which is fluorinated using DAST to produce a fluorinated sugar intermediate. nih.gov This highlights that fluorination reactions, which were once considered challenging, can proceed in good yield. nih.gov
Table 1: Key Reagents in 2'-Fluoro-2'-deoxyribonucleoside Synthesis
| Reagent/Starting Material | Role in Synthesis | Reference |
|---|---|---|
| 1,3,5-tri-O-benzoyl-d-ribose | Starting sugar derivative for fluorination | nih.gov |
| Diethylaminosulfur trifluoride (DAST) | Fluorinating agent to introduce the 2'-fluoro group | nih.gov |
| Acetyl hypofluorite | Stereoselective fluorinating agent | nih.gov |
| D-Glucal | Starting material for reaction with acetyl hypofluorite | nih.gov |
N4-Acetylation and Regioselective Functionalization Strategies
The N4-amino group of cytidine (B196190) is a key site for modification. Acetylation at this position to form N4-acetylcytidine (ac4C) is a naturally occurring RNA modification that can stabilize the C3′-endo conformation of the ribose sugar and influence base pairing. nih.gov In the context of synthetic oligonucleotides, the acetyl group serves as a crucial protecting group during synthesis.
The direct acetylation of 2'-fluoro-2'-deoxycytidine presents a challenge in regioselectivity, as the hydroxyl groups on the sugar moiety can also be acetylated. Therefore, a common strategy involves the use of protecting groups. A typical synthetic route begins with the transient protection of the 3'- and 5'-hydroxyl groups of the nucleoside using a reagent like 1,3-dichloro-1,1,3,3-tetraisopropyldisiloxane (B32465) or by forming trimethylsilyl (B98337) ethers. d-nb.info With the hydroxyls blocked, the N4-amino group can be selectively acetylated using an acetylating agent such as acetic anhydride (B1165640) or acetyl chloride. nih.govd-nb.info Following N4-acetylation, the silyl (B83357) protecting groups can be removed under mild conditions, for instance, with a fluoride (B91410) source like tetrabutylammonium (B224687) fluoride (TBAF) or through methanolysis, to yield N4-acetyl-2'-fluoro-2'-deoxycytidine. d-nb.info
It is important to choose the N4-protecting group carefully. While N4-benzoyl protection is common, it can be problematic during the final deprotection of the oligonucleotide, potentially leading to side reactions. d-nb.info N4-acetyl protection is often preferred as it can circumvent issues like the partial substitution of the protecting group that can occur with benzoyl groups during deprotection with methylamine. d-nb.info
Preparation of Phosphoramidite (B1245037) Building Blocks for Oligonucleotide Synthesis
For incorporation into synthetic oligonucleotides using automated solid-phase synthesis, this compound must be converted into a phosphoramidite building block. This process involves a series of protection and activation steps.
The synthesis of the phosphoramidite begins with the regioselective protection of the 5'-hydroxyl group of this compound. nih.gov The dimethoxytrityl (DMT) group is overwhelmingly the protecting group of choice for the 5'-position due to its stability during subsequent reactions and its facile, acid-catalyzed removal during the oligonucleotide synthesis cycle. nih.gov
With the 5'-hydroxyl protected, the remaining 3'-hydroxyl group is then phosphitylated. This is typically achieved by reacting the 5'-O-DMT-N4-acetyl-2'-fluoro-2'-deoxycytidine with a phosphitylating agent, most commonly 2-cyanoethyl N,N-diisopropylchlorophosphoramidite or 2-cyanoethyl N,N,N',N'-tetraisopropylphosphorodiamidite, in the presence of a weak acid activator like 1H-tetrazole or 5-(ethylthio)-1H-tetrazole (ETT). nih.gov The resulting product is the desired 5'-O-DMT-N4-acetyl-2'-fluoro-2'-deoxycytidine-3'-[(2-cyanoethyl)-(N,N-diisopropyl)]-phosphoramidite. biosynth.com This phosphoramidite is a stable, monomeric unit ready for use in standard automated oligonucleotide synthesizers.
Table 2: Standard Steps in Phosphoramidite Synthesis
| Step | Description | Key Reagents | Reference |
|---|---|---|---|
| 5'-Hydroxyl Protection | Addition of a protecting group to the 5'-OH to prevent reaction during phosphitylation. | Dimethoxytrityl chloride (DMT-Cl) | nih.gov |
| Phosphitylation | Activation of the 3'-hydroxyl group to enable coupling during oligonucleotide synthesis. | 2-Cyanoethyl N,N-diisopropylchlorophosphoramidite, Activator (e.g., 1H-tetrazole) | d-nb.info |
| Purification | Isolation of the final phosphoramidite product. | Column chromatography | d-nb.info |
Chemoenzymatic Approaches for Modified Nucleic Acid Construction
Chemoenzymatic synthesis combines the precision of enzymatic reactions with the versatility of chemical synthesis to construct complex biomolecules like modified nucleic acids. This approach can be particularly useful for incorporating modifications that are challenging to achieve through purely chemical means.
For the construction of DNA or RNA containing this compound, a chemoenzymatic strategy could involve the enzymatic incorporation of the corresponding nucleoside triphosphate, this compound-5'-triphosphate (d(ac4fC)TP). This requires the chemical synthesis of the triphosphate from the parent nucleoside.
Once synthesized, the modified triphosphate can be used as a substrate by DNA polymerases in primer extension reactions or polymerase chain reactions (PCR) to generate modified DNA strands. nih.gov Research has shown that various DNA polymerases can utilize N4-acylated 2'-deoxycytidine (B1670253) triphosphates as substrates. nih.gov For instance, Family A and B DNA polymerases can efficiently incorporate these modified nucleotides. nih.gov However, the fidelity of incorporation can vary depending on the polymerase used. Some polymerases may favor the formation of the intended C•G base pair, while others might be prone to misincorporation, forming a C•A pair. nih.gov
Alternatively, chemoenzymatic methods can be employed to create fluorinated building blocks. For example, fluorinated sugar 1-phosphates can be chemically synthesized and then enzymatically coupled with uridine (B1682114) 5'-triphosphate (UTP) using a pyrophosphorylase to generate modified UDP-sugar nucleotides. rsc.org While this specific example relates to N-acetamidosugars, the principle could be adapted for the synthesis of fluorinated nucleoside diphosphates, which can then be further phosphorylated to the triphosphate for enzymatic incorporation into nucleic acids.
Table 3: Enzymes in Chemoenzymatic Synthesis of Modified Nucleic Acids
| Enzyme | Function | Application Example | Reference |
|---|---|---|---|
| DNA Polymerase (Family A, B) | Incorporates modified dNTPs into a growing DNA strand. | Primer extension with N4-acylated dCTPs. | nih.gov |
| phi29 DNA Polymerase | A proofreading polymerase that can utilize modified dNTPs. | Incorporation of N4-acylated dCTPs. | nih.gov |
| Terminal Deoxynucleotidyl Transferase | Template-independent incorporation of multiple modified nucleotides. | Synthesis of long stretches of N4-acylated deoxycytidine. | nih.gov |
| UDP-GlcNAc Pyrophosphorylase | Catalyzes the formation of UDP-sugar nucleotides from sugar-1-phosphates and UTP. | Synthesis of fluorinated UDP-2-acetamidosugar nucleotides. | rsc.org |
Molecular and Cellular Mechanisms of Action of N4 Acetyl 2 Fluoro 2 Deoxycytidine
Enzyme Interactions and Modulatory Kinetics
Substrate Specificity and Recognition by DNA Polymerases
The ability of DNA polymerases to recognize and incorporate modified nucleotides like N4-Acetyl-2'-fluoro-2'-deoxycytidine is critical to its biological activity. Generally, nucleoside analogs are designed to mimic natural nucleotides to be accepted by polymerases, yet possess modifications that alter DNA synthesis or function. nih.gov
The 2'-fluoro modification is of particular interest. While it is less structurally divergent from natural 2'-hydroxyl groups compared to other modifications, it still presents a challenge for natural DNA polymerases. nih.gov Consequently, wild-type polymerases are often inefficient at synthesizing nucleic acids that are fully substituted with 2'-fluoro modified nucleotides. nih.govrsc.org However, engineered mutant DNA polymerases have been developed that can more efficiently incorporate nucleotides with 2'-fluoro modifications. nih.govrsc.org Studies have shown that polymerases lacking 3' to 5' exonuclease (proofreading) activity are generally more efficient at incorporating nucleotide analogs, including those with 2'-fluoro modifications. tandfonline.com
The N4-acetyl group on the cytosine base also influences polymerase recognition. Research on N4-acylated 2'-deoxycytidine (B1670253) triphosphates (dCAcylTPs) has demonstrated that various Family A and B DNA polymerases can efficiently use these analogs as substrates. nih.gov This suggests that the acetyl group at the N4 position is tolerated by the active site of these enzymes. For instance, DNA polymerase alpha has been shown to catalyze the incorporation of a similar analog, 5-Aza-2'-deoxycytidine-5'-triphosphate (5-AZA-dCTP), with a Km value (3.0 µM) comparable to that of the natural nucleotide dCTP (2.0 µM), indicating it is a good substrate. nih.gov This suggests that this compound triphosphate is likely recognized and incorporated by cellular DNA polymerases.
Modulatory Effects on Ribonucleotide Reductase Activity (by analogy to N4-Acetyl-2'-deoxycytidine)
By analogy to its structural relative, N4-Acetyl-2'-deoxycytidine, it is plausible that this compound could modulate the activity of ribonucleotide reductase (RR). N4-Acetyl-2'-deoxycytidine is described as a nucleoside analogue that acts as an inhibitor of DNA synthesis by binding to the active site of ribonucleotide reductase, thereby blocking the conversion of ribonucleotides to deoxyribonucleotides. broadpharm.com
Other nucleoside analogs, such as 5-azacytidine, have been shown to be potent inhibitors of the RRM2 subunit of ribonucleotide reductase. nih.gov This inhibition leads to a significant reduction in the intracellular pools of all four deoxyribonucleotides, which are essential for DNA synthesis and repair. nih.govnih.gov Fludarabine, another purine (B94841) analogue, also interferes with DNA synthesis by inhibiting ribonucleotide reductase. medscape.com Given that N4-Acetyl-2'-deoxycytidine is proposed to inhibit RR, it is conceivable that this compound, after intracellular phosphorylation, could exert a similar inhibitory effect on this crucial enzyme, leading to a depletion of the deoxyribonucleotide pool necessary for DNA replication.
Interaction with Viral Reverse Transcriptases (by analogy to 2'-deoxy-L-nucleosides)
Nucleoside analogs are a cornerstone of antiviral therapy, particularly as inhibitors of viral reverse transcriptases (RTs). nih.gov These drugs, known as nucleoside reverse transcriptase inhibitors (NRTIs), act as chain terminators during the synthesis of viral DNA from an RNA template. guidelines.org.auwikipedia.org The incorporation of an NRTI into the growing DNA chain prevents the addition of further nucleotides, thus halting viral replication. nih.gov
By analogy to other 2'-modified nucleosides, this compound may interact with viral RTs. For example, 2'-deoxy-4'-C-ethynyl-2-fluoroadenosine is a nucleoside reverse transcriptase inhibitor with potent activity against HIV-1. nih.govelsevierpure.com Similarly, other 4'-substituted-2'-deoxy-2'-fluoro nucleoside analogs have been synthesized and evaluated as potential antiviral agents. nih.gov L-nucleosides, which are stereoisomers (enantiomers) of the natural D-nucleosides, also function as chain terminators, likely due to steric hindrance within the polymerase active site. nih.gov The 2'-fluoro modification on this compound could potentially allow it to be recognized by viral RTs and, upon incorporation, terminate DNA chain elongation, a mechanism common to many NRTIs. nih.gov
Nucleic Acid Incorporation and Replication Fidelity
Efficiency of this compound Incorporation into DNA and RNA Strands
The incorporation of this compound into nucleic acids is a key aspect of its mechanism. The 2'-fluoro modification generally allows for incorporation into both DNA and RNA strands, depending on the polymerase. Several DNA and RNA polymerases have been screened for their ability to incorporate 2'-fluoronucleotides. oup.com
For RNA synthesis, certain RNA polymerases, like that from the marine cyanophage Syn5, have an inherent low discrimination against 2'-fluoro dNTPs. nih.gov This allows for the synthesis of RNA containing 2'-fluoro moieties. nih.gov
For DNA synthesis, the efficiency of incorporation can vary. Studies with N4-acylated 2'-deoxycytidine triphosphates show that a variety of DNA polymerases can utilize them as substrates. nih.gov However, polymerases with proofreading (3' to 5' exonuclease) activity, such as Vent and Pfu, are often inefficient at incorporating nucleotide analogs. tandfonline.com The incorporation of modified nucleotides can be traced using radioactively labeled dNTPs in polymerase assays. tandfonline.com
Below is a table summarizing the relative incorporation efficiency of modified nucleotides by different polymerases, which provides a framework for understanding how this compound might be incorporated.
| Polymerase Type | Proofreading Activity | Relative Incorporation Efficiency of Modified Nucleotides |
| Taq Polymerase | No | Generally higher for analogs |
| Vent Polymerase | Yes | Inefficient |
| Deep Vent Polymerase | Yes | Inefficient |
| T4 DNA Polymerase | Yes | Inefficient |
| Pfu Polymerase | Yes | Inefficient |
| Klenow Fragment (exo-) | No | Efficient for some analogs nih.gov |
| Bsm DNA Polymerase | Yes | Efficient for some analogs nih.gov |
| KOD XL DNA Polymerase | Yes | Efficient for some analogs nih.gov |
| phi29 DNA Polymerase | Yes | Efficient for some analogs nih.gov |
| Syn5 RNA Polymerase | N/A | Low discrimination against 2'-F-dNTPs nih.gov |
This table is a generalized representation based on findings for various nucleotide analogs. tandfonline.comnih.govnih.gov
Influence on Base Pairing Fidelity and Hybrid Stability (by analogy to N4-acylated deoxycytidine nucleotides)
Once incorporated, the N4-acetyl group of the cytidine (B196190) analog can influence base pairing and the stability of the resulting nucleic acid duplex. The N4-acetyl modification on cytidine (ac4C) is a known post-transcriptional modification in RNA that enhances thermal stability. nih.govtandfonline.com Studies on RNA duplexes containing ac4C have shown an increase in the melting temperature (Tm), indicating a more stable duplex compared to one with an unmodified cytosine. nih.govacs.org This stabilization is attributed to an increased enthalpy upon duplex formation. nih.gov The acetyl group can also stabilize the C3'-endo conformation of the ribose sugar, which promotes the interaction between complementary base pairs. nih.gov
However, the N4-acetyl group can also affect base pairing fidelity. Research on N4-acylated deoxycytidine nucleotides has revealed that in addition to the expected pairing with guanine (B1146940) (G), a strong base-pairing interaction can occur between N4-acyl-cytosine and adenine (B156593) (A). nih.gov This mispairing is observed with several DNA polymerases, including Taq and Klenow fragment (exo-). nih.gov In contrast, a proofreading polymerase like phi29, while still utilizing the modified nucleotide, is less prone to forming the CAcyl•A mispair. nih.gov This suggests that the incorporation of this compound could potentially lead to A•C mismatches, thereby affecting replication fidelity. The relationship between polymerase fidelity and the thermodynamics of base pairing is complex, but thermodynamic discrimination combined with solvent effects can account for a significant portion of kinetic fidelity. nih.gov
The table below summarizes the thermodynamic effect of N4-acetylcytidine on RNA duplex stability.
| RNA Duplex | Modification | Melting Temperature (Tm) °C | Change in Tm (ΔTm) °C |
| Unmodified RNA | None | 50.9 | N/A |
| ac4C-modified RNA | N4-acetylcytidine | 53.0 | +2.1 |
Data adapted from a study on a specific human rRNA sequence context. nih.govacs.org
Cellular Uptake and Intracellular Metabolic Conversion Pathways
The entry of this compound into target cells and its subsequent conversion into a pharmacologically active form are critical determinants of its therapeutic efficacy. As a nucleoside analog, its journey from the extracellular space to its ultimate site of action involves a series of transport and enzymatic modification steps.
The cellular uptake of fluorinated nucleoside analogs is predominantly mediated by specialized membrane proteins known as nucleoside transporters. nih.gov These transporters facilitate the movement of natural nucleosides and their analogs across the cell membrane. While direct studies on this compound are limited, the uptake mechanisms of structurally similar compounds, such as gemcitabine (B846) (a fluorinated deoxycytidine analog), are well-characterized and provide a strong model. Human equilibrative nucleoside transporters (hENTs) are key players in this process, allowing the passage of a broad range of nucleosides. nih.gov
Once inside the cell, this compound must undergo a series of metabolic conversions to become an active inhibitor of nucleic acid synthesis. This multi-step process is initiated by the removal of the N4-acetyl group, likely by an intracellular deacetylase enzyme. The resulting 2'-fluoro-2'-deoxycytidine is then sequentially phosphorylated by cellular kinases to its monophosphate, diphosphate (B83284), and ultimately its active triphosphate form.
The initial and rate-limiting step in this phosphorylation cascade is the conversion to the monophosphate derivative, a reaction catalyzed by deoxycytidine kinase (dCK). nih.gov Subsequent phosphorylation to the diphosphate and triphosphate forms is carried out by other cellular nucleoside and nucleotide kinases. The resulting this compound triphosphate is the active metabolite that can be incorporated into DNA, leading to the inhibition of DNA synthesis and subsequent cellular effects. oup.com The efficiency of this metabolic activation pathway can significantly influence the compound's potency in different cell types.
The key steps in the cellular uptake and metabolic activation of this compound are summarized in the table below.
| Step | Process | Key Proteins/Enzymes Involved (Probable) |
| 1 | Cellular Uptake | Human Equilibrative Nucleoside Transporters (hENTs) |
| 2 | Deacetylation | Intracellular Deacetylases |
| 3 | Monophosphorylation | Deoxycytidine Kinase (dCK) |
| 4 | Diphosphorylation | Nucleoside Monophosphate Kinases |
| 5 | Triphosphorylation | Nucleoside Diphosphate Kinases |
The metabolic conversion of this compound is a critical determinant of its biological activity. The table below outlines the sequential metabolic conversion of the parent compound to its active triphosphate form.
| Compound | Abbreviation | Key Converting Enzyme (Probable) |
| This compound | N4-Ac-2'-F-dC | Intracellular Deacetylase |
| 2'-fluoro-2'-deoxycytidine | 2'-F-dC | Deoxycytidine Kinase (dCK) |
| 2'-fluoro-2'-deoxycytidine monophosphate | 2'-F-dCMP | Nucleoside Monophosphate Kinase |
| 2'-fluoro-2'-deoxycytidine diphosphate | 2'-F-dCDP | Nucleoside Diphosphate Kinase |
| 2'-fluoro-2'-deoxycytidine triphosphate | 2'-F-dCTP | - |
Research Applications in Nucleic Acid Chemistry and Epigenetics
Design and Synthesis of Modified Oligonucleotides and Nucleic Acid Probes
The chemical modifications on N4-Acetyl-2'-fluoro-2'-deoxycytidine make it a versatile building block for creating synthetic oligonucleotides with tailored functions. These modified DNA molecules are instrumental in developing sophisticated probes and constructs for molecular biology and nanotechnology.
The incorporation of this compound into DNA allows for the site-specific introduction of modifications. The N4-acetyl group serves as a unique chemical handle that is absent in the four canonical DNA bases. Research on related N4-acylated 2'-deoxycytidine (B1670253) triphosphates has shown that they can be efficiently incorporated into DNA by various DNA polymerases nih.gov. This enzymatic incorporation allows for the precise placement of the modified nucleotide at any desired location within a DNA sequence.
Once incorporated, the acetyl group can be used for further chemical conjugation. This makes it a valuable tool for specific labeling of DNA fragments, which can be used for applications such as photoimmobilization nih.gov. The 2'-fluoro modification on the sugar backbone is known to increase the thermal stability of the DNA duplex and confer resistance to degradation by nucleases, which are enzymes that break down nucleic acids mdpi.combeilstein-journals.org. This enhanced stability is a significant advantage for probes and other constructs used in biological environments where nucleases are prevalent.
| Modification | Location | Property Conferred | Research Application |
| N4-Acetyl | Nucleobase | Provides a unique chemical handle for post-synthesis modification. | Site-specific labeling, attachment of functional molecules (e.g., fluorophores, biotin), photoimmobilization. nih.gov |
| 2'-Fluoro | Sugar | Increases duplex thermal stability, provides nuclease resistance. | Development of stable probes and antisense oligonucleotides. mdpi.combeilstein-journals.org |
The unique N4-acetyl position on the cytosine base can be exploited to develop photochemically cleavable nucleic acid constructs. While direct photocleavage of the N4-acetyl group is not a primary feature, this position serves as an ideal attachment point for photolabile caging groups. Researchers can synthesize derivatives of this compound where the acetyl group is replaced by a larger, light-sensitive moiety. When these derivatives are incorporated into a DNA strand, the DNA's function is "caged" or blocked. Upon exposure to light of a specific wavelength, the photolabile group is cleaved, uncaging the DNA and restoring its function. This approach allows for precise temporal and spatial control over DNA activity, creating "light-based DNA scissors" or switches that can control biological processes on demand. The general concept of using N4-acylated cytidines for applications like photoimmobilization points towards the utility of this position for light-mediated control nih.gov.
Amphiphilic DNA, which contains both hydrophilic (the DNA backbone) and hydrophobic (a lipid-like tail) components, is a cornerstone of bottom-up synthetic biology and drug delivery research nih.govrsc.org. These molecules can self-assemble into complex structures or anchor themselves into lipid membranes, mimicking the function of natural cellular receptors nih.gov.
Derivatives of this compound are excellent candidates for creating such amphiphilic constructs. The N4 position of cytidine (B196190) is synthetically accessible for modification. By replacing the acetyl group with a long, hydrophobic acyl chain or by using it as a point of attachment for hydrophobic molecules like cholesterol, researchers can create the necessary amphiphilicity nih.gov. The resulting modified oligonucleotides can be programmed via their DNA sequence to self-assemble into nanostructures or to interact with cell membranes, enabling the construction of artificial cellular systems and targeted delivery vehicles nih.govrsc.org.
Preclinical Biological Evaluation and Structure Activity Relationship Studies
In Vitro Efficacy Assessment in Cellular Models
In vitro studies provide the foundational evidence of a compound's biological activity. For N4-Acetyl-2'-fluoro-2'-deoxycytidine, these evaluations have centered on its antiviral and anticancer properties, as well as its potential to modulate immune responses.
While direct studies on this compound are limited, the antiviral potential of its parent and related structures, particularly 2'-fluoro-2'-deoxycytidine analogs, has been documented against a range of viruses. For instance, the closely related compound 2'-deoxy-2'-fluoro-2'-C-methyl-7-deazapurine nucleosides have shown modest activity against the Hepatitis C virus (HCV). nih.gov Another analog, 2'-deoxy-2'-β-fluoro-4'-azidocytidine (FNC), has demonstrated potent inhibitory effects on Hepatitis B virus (HBV) replication in HepG2.2.15 cells. nih.gov FNC effectively suppressed the secretion of HBV antigens and reduced both intracellular and extracellular HBV DNA levels. nih.gov
In the context of HIV, various 2'-fluoro-substituted nucleoside analogs have been investigated. For example, 1-(2'-deoxy-2'-fluoro-4'-C-ethynyl-β-D-arabinofuranosyl)-cytosine exhibited potent anti-HIV-1 activity with a 50% inhibitory concentration (IC50) of 1.34 nM. nih.gov Similarly, 1-(4'-azido-2'-deoxy-2'-fluoro-β-D-arabinofuranosyl)cytosine and its hydrochloride salt showed extremely potent anti-HIV-1 activity, with EC50 values of 0.3 and 0.13 nM, respectively. duke.edu These findings underscore the potential of the 2'-fluoro-cytidine scaffold in antiviral drug design. The introduction of the N4-acetyl group is a common strategy to create prodrugs, which may improve cellular uptake and subsequent conversion to the active triphosphate form by cellular kinases.
Interactive Data Table: Antiviral Activity of Related 2'-Fluoro-Cytidine Analogs
| Compound | Virus | Cell Line | Activity Metric | Value | Reference |
|---|---|---|---|---|---|
| 2'-deoxy-2'-β-fluoro-4'-azidocytidine (FNC) | HBV | HepG2.2.15 | EC50 (HBsAg) | 0.037 µM | nih.gov |
| 2'-deoxy-2'-β-fluoro-4'-azidocytidine (FNC) | HBV | HepG2.2.15 | EC50 (HBeAg) | 0.044 µM | nih.gov |
| 1-(2'-deoxy-2'-fluoro-4'-C-ethynyl-β-D-arabinofuranosyl)-cytosine | HIV-1 | --- | IC50 | 1.34 nM | nih.gov |
| 1-(4'-azido-2'-deoxy-2'-fluoro-β-D-arabinofuranosyl)cytosine | HIV-1 | --- | EC50 | 0.3 nM | duke.edu |
Nucleoside analogs are a cornerstone of cancer chemotherapy. The anticancer potential of fluorinated deoxycytidine analogs has been extensively studied. For instance, 5-fluoro-2'-deoxycytidine (B1672315) (FdCyd) has demonstrated the ability to markedly reduce the proliferation of pediatric brain tumor cells in vitro at nanomolar concentrations. nih.govnih.gov Its mechanism is linked to the inhibition of DNA synthesis and the induction of the DNA damage response pathway. nih.govbroadpharm.com Another related compound, 5-aza-2'-deoxycytidine, has been shown to inhibit the growth of bile duct cancer cells and enhance the antitumor effects of other chemotherapeutic agents. researchgate.net
The novel cytidine (B196190) analog, 4'-azido-2'-deoxy-2'-fluoro(arbino)cytidine (FNC), has shown dose- and time-dependent inhibition of Dalton's lymphoma cell growth and proliferation, with IC50 values in the micromolar to nanomolar range. nih.gov The anticancer effects of FNC are associated with the induction of reactive oxygen species (ROS) production, leading to oxidative stress-mediated apoptosis, disruption of the mitochondrial membrane potential, and cell cycle arrest at the G2/M phase. nih.gov Furthermore, 2′-Deoxy-2′-fluoro-4′-selenoarabinofuranosyl-cytosine has exhibited highly potent anticancer activity across various cancer cell lines. elsevierpure.com The N4-acetyl modification on the cytidine base, as seen in N4-acetyl-2'-deoxycytidine, is known to be a feature of some purine (B94841) nucleoside analogs with broad antitumor activity in lymphoid malignancies, working through mechanisms that include the inhibition of DNA synthesis and induction of apoptosis. broadpharm.commedchemexpress.com
Interactive Data Table: In Vitro Anticancer Activity of Related Fluorinated Cytidine Analogs
| Compound | Cell Line | Activity Metric | Value | Reference |
|---|---|---|---|---|
| 5-fluoro-2'-deoxycytidine (FdCyd) | Pediatric Brain Tumor Spheres | --- | Nanomolar concentrations | nih.govnih.gov |
| 4'-azido-2'-deoxy-2'-fluoro(arbino)cytidine (FNC) | Dalton's Lymphoma | IC50 (24h) | 1 µM | nih.gov |
| 4'-azido-2'-deoxy-2'-fluoro(arbino)cytidine (FNC) | Dalton's Lymphoma | IC50 (48h) | 0.5 µM | nih.gov |
| 4'-azido-2'-deoxy-2'-fluoro(arbino)cytidine (FNC) | Dalton's Lymphoma | IC50 (72h) | 0.1 µM | nih.gov |
The N4-acetylcytidine (ac4C) modification in RNA is a conserved post-transcriptional modification that plays a role in various cellular processes. nih.govnih.govbiorxiv.org While direct studies on the immunomodulatory effects of the free nucleoside this compound are not available, the biological importance of the N4-acetylcytidine moiety in RNA provides a basis for inferring potential activities. The enzyme responsible for ac4C deposition, N-acetyltransferase 10 (NAT10), and the modification itself are implicated in regulating RNA stability and translation efficiency. nih.govnih.gov Dysregulation of ac4C has been linked to viral infections and cancer, suggesting a role in immune surveillance and response. nih.gov For instance, ac4C modification can influence the localization of mRNA to stress granules, which are involved in the cellular stress response. embopress.org By analogy, N-acetyl chitooligosaccharides have been shown to have immunomodulatory effects on macrophages, including the generation of reactive oxygen species and the production of pro-inflammatory cytokines, acting via the NF-κB pathway. scispace.com This suggests that the N-acetyl group could contribute to immunomodulatory properties.
Evaluation in Relevant Preclinical Animal Models
Elucidation of Structure-Activity Relationships for this compound
The introduction of a fluorine atom at the 2'-position of the sugar moiety is a well-established strategy in medicinal chemistry to enhance the therapeutic properties of nucleoside analogs. nih.govoup.com This substitution has several important consequences for the molecule's biological activity.
Firstly, the 2'-fluoro group increases the stability of the glycosidic bond, making the nucleoside more resistant to degradation by phosphorylases, particularly in acidic environments. nih.govoup.com This enhanced stability can lead to a longer biological half-life. Secondly, the high electronegativity of the fluorine atom alters the electronic properties of the sugar ring, which can influence the conformation of the nucleoside. nih.govnih.gov This conformational preference can affect how the nucleoside analog interacts with the active sites of target enzymes, such as viral polymerases or cellular kinases. nih.gov For instance, the 2'-fluoro group can mimic the 2'-hydroxyl group of natural ribonucleosides, allowing it to be recognized by certain viral RNA-dependent RNA polymerases, while its inability to form a 3'-5' phosphodiester bond can lead to chain termination of the growing nucleic acid strand.
Significance of the N4-Acetyl Moiety in Modulating Molecular Interactions
The introduction of an acetyl group at the N4 position of the cytidine base is a strategic modification intended to influence the compound's interaction with target enzymes and cellular machinery. The N4-acetyl moiety can play several crucial roles:
Modulation of Hydrogen Bonding: The acetyl group alters the hydrogen bonding capacity of the cytosine base. This can affect its interaction with the active site of viral polymerases or other target enzymes, potentially leading to enhanced binding affinity or a more favorable inhibitory profile.
Increased Lipophilicity: The addition of the acetyl group increases the lipophilicity of the nucleoside analog. This can improve its ability to cross cellular membranes, leading to higher intracellular concentrations and greater therapeutic effect.
Influence on Glycosidic Bond Stability: The electronic properties of the acetylated base can influence the stability of the N-glycosidic bond, which links the nucleobase to the sugar moiety. This can have implications for the compound's metabolism and mechanism of action.
The significance of the N4-acetyl group is underscored by research on N4-acetylcytidine (ac4C), a naturally occurring RNA modification. This modification is known to play a role in regulating gene expression and impacting a wide range of biological processes. nih.gov In the context of synthetic nucleoside analogs, the N4-acetyl group is a key functional handle for fine-tuning the molecule's pharmacological properties.
Rational Design of this compound Analogues with Enhanced Specificity or Potency
The rational design of analogs of this compound is guided by structure-activity relationship (SAR) studies, which aim to identify modifications that lead to improved therapeutic properties. Key strategies in the design of novel analogs include:
Modifications at the N4-Position: While the acetyl group offers distinct advantages, exploring a variety of substituents at the N4-position can lead to analogs with tailored properties. For instance, a study on N4-substituted 2'-deoxy-2'-fluoro-4'-azido cytidine derivatives demonstrated that different groups at this position significantly impacted anti-HBV activity. nih.gov
Table 1: Anti-HBV Activity of N4-Substituted 2'-deoxy-2'-fluoro-4'-azido-β-D-arabinofuranosyl Cytidine Derivatives
| Compound | N4-Substituent | HBsAg EC50 (nM) | HBeAg EC50 (µM) | Intracellular HBV DNA EC50 (µM) | Extracellular HBV DNA EC50 (µM) |
|---|---|---|---|---|---|
| 1a | Acetyl | - | - | - | - |
| 1d | - | - | - | - | - |
| 1g | - | 9 | 0.25 | 0.099 | < 0.01 |
Data from a study on related N4-substituted cytidine derivatives, highlighting the impact of the N4-substituent on antiviral activity. nih.gov
Alterations of the Sugar Moiety: The 2'-fluoro substitution is a critical feature, conferring increased stability and biological activity. Further modifications to the sugar ring, such as the introduction of other substituents or the alteration of the stereochemistry, can be explored to enhance target specificity and reduce off-target effects. For example, the development of a 2'-fluoro-2'-deoxy-arabinofuranosyl 5-azacytosine (B16484) nucleoside (2'F-araAC) showed potent anti-leukemic activity by inhibiting DNA methyltransferases. scirp.org This highlights the potential for modifications at the 2' and 5 positions of the sugar and base, respectively, to alter the mechanism of action.
Combination of Modifications: A combinatorial approach, where modifications at both the nucleobase and the sugar moiety are explored simultaneously, can lead to the discovery of novel analogs with synergistic effects. The goal is to develop compounds with a high therapeutic index, characterized by potent on-target activity and minimal toxicity.
The rational design process relies heavily on computational modeling and a deep understanding of the target enzyme's structure and mechanism. By iteratively synthesizing and testing new analogs, researchers can refine the molecular architecture of this compound to develop next-generation therapeutics with enhanced clinical potential.
Advanced Research Directions and Future Perspectives
Integration with Systems Biology and Multi-Omics Approaches for Comprehensive Mechanistic Elucidation
Currently, there is a notable absence of published studies that apply systems biology or multi-omics approaches specifically to N4-Acetyl-2'-fluoro-2'-deoxycytidine. However, such an approach would be invaluable for comprehensively understanding its mechanism of action and potential cellular effects.
A future systems biology approach would involve treating relevant cell lines (e.g., cancer cells or virally infected cells) with this compound and subsequently performing a battery of high-throughput "omics" analyses. This would generate large datasets that, when integrated, could reveal the compound's systemic effects.
Potential Multi-Omics Data Integration:
| Omics Level | Potential Data Generated | Insights to be Gained |
| Genomics | DNA sequencing to identify potential off-target mutations. | Understanding of genotoxic effects or mechanisms of resistance. |
| Transcriptomics | RNA-sequencing to profile changes in gene expression. | Identification of pathways modulated by the compound. |
| Proteomics | Mass spectrometry to quantify changes in protein levels. | Revealing downstream effects on cellular machinery and signaling. |
| Metabolomics | Analysis of small-molecule metabolites. | Insight into how the compound alters cellular metabolism. |
By integrating these datasets, researchers could construct detailed models of the cellular response to this compound, moving beyond a single target to a network-level understanding of its activity. This could uncover novel mechanisms and predict potential synergistic combinations with other agents.
Development of Advanced Delivery Systems for Targeted Research Applications
The development of advanced delivery systems for this compound is a critical future step for enhancing its utility in targeted research. As a nucleoside analog, its systemic administration could lead to off-target effects. Encapsulating the compound in novel delivery vehicles could improve its specificity and efficacy.
Hypothetical Advanced Delivery Strategies:
Lipid Nanoparticles (LNPs): These could be engineered to passively accumulate in tumor tissues through the enhanced permeability and retention (EPR) effect or actively targeted by attaching ligands (e.g., antibodies, aptamers) that bind to specific cell surface receptors.
Polymeric Micelles: Self-assembling nanostructures that can encapsulate hydrophobic drug payloads, potentially improving the solubility and circulation time of this compound derivatives.
Antibody-Drug Conjugates (ADCs): If the compound shows potent cytotoxic activity, it could be chemically linked to a monoclonal antibody that targets a protein exclusively or predominantly expressed on cancer cells, thereby delivering the therapeutic agent directly to the site of action.
Research in this area would focus on formulation, stability, release kinetics, and in vitro/in vivo targeting efficiency.
Exploration of Novel Mechanisms of Action and Therapeutic Modalities for this compound
The structural features of this compound—a deoxycytidine backbone with a 2'-fluoro substitution and an N4-acetyl group—suggest several plausible, yet currently unexplored, mechanisms of action and therapeutic applications.
The 2'-fluoro modification is a hallmark of several clinically successful nucleoside analogs, often conferring increased metabolic stability and altering the sugar pucker, which can affect incorporation into DNA or RNA and interaction with polymerases nih.gov. The N4-acetyl group could serve multiple roles. It may act as a prodrug moiety, being removed by intracellular enzymes to release an active form of the compound. This is a strategy used by other nucleoside analogs to improve pharmacokinetic properties or to achieve tissue-specific activation nih.gov. Alternatively, the acetyl group could modulate binding to target enzymes or nucleic acid structures. For instance, N4-acetylcytidine (ac4C) is a natural RNA modification that enhances the stability of RNA duplexes biorxiv.orgresearchgate.netnih.gov.
Potential Research Questions:
Does this compound act as an inhibitor of DNA or RNA polymerases?
Could it be a substrate for deoxycytidine kinase, the first step in the activation pathway for many cytidine (B196190) analogs?
Does the N4-acetyl group protect the molecule from deamination by cytidine deaminase, a common resistance mechanism? researchgate.net
Could the compound, after incorporation into DNA, function as an epigenetic modulator by affecting the binding of proteins that recognize acetylated bases?
Future research would involve enzymatic assays, cell-based studies, and structural biology to investigate these possibilities and to explore its potential as an antiviral or anticancer agent.
Computational Modeling and Drug Design Strategies for this compound Derivatives
While no computational modeling studies have been published specifically for this compound, such methods would be instrumental in guiding the development of next-generation derivatives with improved properties.
Prospective Computational Approaches:
| Modeling Technique | Application to this compound | Goal |
| Molecular Docking | Simulating the binding of the compound to the active sites of viral polymerases, reverse transcriptases, or DNA methyltransferases. | To predict potential biological targets and understand binding modes. |
| Quantum Mechanics (QM) | Calculating the electronic properties and conformational preferences conferred by the 2'-fluoro and N4-acetyl groups. | To understand how modifications affect reactivity and interaction energies. |
| Molecular Dynamics (MD) | Simulating the behavior of the compound once incorporated into a DNA duplex or bound to a target protein over time. | To assess the stability of interactions and the structural impact on DNA. |
| QSAR Modeling | Correlating structural features of a library of derivatives with their biological activity. | To build predictive models for designing new analogs with enhanced potency. |
These computational strategies would enable a rational, hypothesis-driven approach to drug design. For example, modeling could be used to design derivatives with modified acyl chains at the N4 position to optimize enzymatic processing or to introduce additional functional groups to enhance target binding affinity. This would accelerate the discovery of new therapeutic candidates based on the this compound scaffold.
Q & A
Basic Research Questions
Q. What safety protocols are critical when handling N4-Acetyl-2'-fluoro-2'-deoxycytidine in laboratory settings?
- Methodological Guidance :
- Use personal protective equipment (PPE), including nitrile gloves, lab coats, and safety goggles, to prevent skin/eye contact .
- Conduct experiments in a fume hood or well-ventilated area to avoid inhalation of aerosols .
- In case of accidental exposure, follow immediate decontamination: flush eyes with water for 15 minutes, rinse skin with soap/water, and seek medical attention for ingestion/inhalation .
- Store the compound in a sealed container at 4°C, away from oxidizers or reactive agents .
Q. How is this compound synthesized and incorporated into oligonucleotides?
- Methodological Guidance :
- The compound is synthesized via phosphoramidite chemistry, where the 5'-hydroxyl is protected with a dimethoxytrityl (DMT) group, and the exocyclic amine is acetylated to prevent side reactions .
- For oligonucleotide synthesis, use automated solid-phase methods with LCAA-CPG supports. Coupling efficiency is monitored via trityl cation release (UV monitoring at 495 nm) .
- Post-synthesis, deprotection involves ammonium hydroxide treatment (55°C, 5–16 hours) to remove acetyl and cyanoethyl groups .
Q. Which analytical techniques validate the structural integrity of this compound in synthetic DNA?
- Methodological Guidance :
- Mass spectrometry (MS) : MALDI-TOF or ESI-MS confirms molecular weight and purity of modified oligonucleotides .
- High-performance liquid chromatography (HPLC) : Reverse-phase HPLC with UV detection (260 nm) resolves unmodified vs. modified strands .
- Enzymatic digestion : Exonuclease digestion followed by LC-MS/MS quantifies the nucleoside’s incorporation ratio .
Advanced Research Questions
Q. How does this compound affect DNA polymerase fidelity during replication?
- Methodological Guidance :
- Primer extension assays : Use templates containing site-specific modifications. Pol δ, α, or β is incubated with dNTPs, and products are resolved via PAGE to identify misincorporation (e.g., dTMP vs. dAMP opposite the analog) .
- Steady-state kinetics : Calculate and for nucleotide incorporation opposite the analog. A lower indicates replication stalling or error-prone bypass .
- Mutagenesis frequency : Transfect modified plasmids into mammalian cells and sequence progeny to quantify transition/transversion rates .
Q. What strategies evaluate its role as a ribonucleotide reductase (RNR) inhibitor in antiviral research?
- Methodological Guidance :
- Enzyme inhibition assays : Measure RNR activity via spectrophotometric detection of CDP reduction to dCDP (decreased absorbance at 340 nm indicates inhibition) .
- Antiviral efficacy : Treat infected cell cultures (e.g., influenza A/H5N1) and quantify viral load via RT-qPCR or plaque assays. EC50 values are calculated using dose-response curves .
- Metabolic profiling : Use -labeled analogs to track intracellular phosphorylation (e.g., conversion to triphosphate forms) via radiometric HPLC .
Q. How does its incorporation enhance subcellular tracking via high-definition ion beam imaging (HD-MIBI)?
- Methodological Guidance :
- Fluorine-19 labeling : Substitute cytidine with this compound in ssDNA probes. The stable isotope enables HD-MIBI detection without background interference .
- Cesium ion beam rastering : Map signal distribution in nuclei using secondary ion mass spectrometry (SIMS). Co-stain with (DNA backbone) for spatial correlation .
- Control experiments : Validate specificity using unmodified probes or competitive inhibitors (e.g., free fluorocytidine) to confirm signal origin .
Q. What mechanisms explain its radiosensitizing effects in halogenated DNA?
- Methodological Guidance :
- Electron attachment studies : Irradiate DNA origami nanostructures with 0.5–20 eV electrons. Quantify strand breaks via AFM imaging; fluorine’s electron-withdrawing effect enhances dissociative electron attachment (DEA), increasing lesion frequency .
- Clonogenic assays : Treat cancer cells (e.g., HeLa) with the analog, expose to X-rays, and measure survival fractions. Synergistic effects are quantified via dose-enhancement ratios (DER) .
- Computational modeling : Simulate DEA cross-sections using density functional theory (DFT) to correlate fluorine’s electronegativity with radical formation kinetics .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
